N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is an organic compound that features both cyano and iodo functional groups attached to an aniline base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline typically involves the reaction of aniline with 2-iodoethanol and acrylonitrile. The reaction conditions often require a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form amides or carboxylic acids.
Reduction: The iodo group can be reduced to a hydrogen atom, forming N-(2-Cyanoethyl)-N-ethyl aniline.
Substitution: The iodo group can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like sodium thiolate or sodium azide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodo group with a thiol would yield a thioether derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Could be explored for its potential pharmacological properties.
Industry: May be used in the production of specialty polymers or materials.
Mechanism of Action
The mechanism of action for N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline would depend on its specific application
Comparison with Similar Compounds
Similar Compounds
N-(2-Cyanoethyl)-N-ethyl aniline: Lacks the iodo group, making it less reactive in substitution reactions.
N-(2-Iodoethyl)aniline: Lacks the cyano group, affecting its oxidation and reduction behavior.
N-(2-Cyanoethyl)aniline: Lacks both the iodo and ethyl groups, making it less versatile in synthetic applications.
Uniqueness
N-(2-Cyanoethyl)-N-(2-iodoethyl)aniline is unique due to the presence of both cyano and iodo groups, which provide a combination of reactivity and functionality that can be exploited in various chemical transformations and applications.
Properties
Molecular Formula |
C11H13IN2 |
---|---|
Molecular Weight |
300.14 g/mol |
IUPAC Name |
3-[N-(2-iodoethyl)anilino]propanenitrile |
InChI |
InChI=1S/C11H13IN2/c12-7-10-14(9-4-8-13)11-5-2-1-3-6-11/h1-3,5-6H,4,7,9-10H2 |
InChI Key |
VDGHLSDHJXWQSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CCC#N)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.